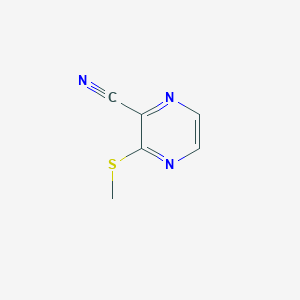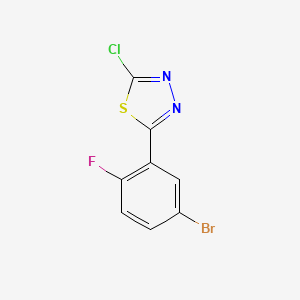
2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole
Vue d'ensemble
Description
The compound 2-(5-Bromo-2-fluorophenyl)propan-2-ol is an organic compound with a molecular weight of 233.08 . Another related compound, 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene, has a molecular weight of 321.2 g/mol .
Synthesis Analysis
A related compound, (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone, was synthesized using an unreported method . The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods .Molecular Structure Analysis
The molecular structure of (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone was analyzed using density functional theory . The study revealed the presence of N–H···N and C‒H···O hydrogen bonds .Physical And Chemical Properties Analysis
The related compound 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene has a molecular weight of 321.2 g/mol . It has a computed XLogP3-AA value of 5.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .Applications De Recherche Scientifique
Anticancer Research
A significant application of 1,3,4-thiadiazole derivatives, including compounds structurally related to 2-(5-Bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole, is in anticancer research. For instance, a study by Plech et al. (2015) synthesized and examined 2,5-disubstituted 1,3,4-thiadiazole derivatives for cytotoxic activity in breast cancer cells, identifying compounds with potential as human topoisomerase II inhibitors and topoII poisons (Plech et al., 2015). Similarly, Rzeski et al. (2007) explored the anticancer activities of 2-amino-1,3,4-thiadiazole based compounds, finding their efficacy against various cancers, including nervous system and peripheral cancers (Rzeski et al., 2007).
Spectroscopic Studies
Budziak et al. (2019) conducted spectroscopic studies on 1,3,4-thiadiazole derivatives, examining their fluorescence effects in relation to molecular aggregation and charge transfer. This research is significant for understanding the photophysical properties of thiadiazole derivatives (Budziak et al., 2019).
Noncovalent Interaction Studies
El-Emam et al. (2020) focused on the quantum theory of atoms-in-molecules (QTAIM) approach to study noncovalent interactions in adamantane-1,3,4-thiadiazole hybrid derivatives. This research contributes to understanding the chemical behavior and potential applications of such compounds (El-Emam et al., 2020).
Antimicrobial Activity
The antimicrobial properties of 1,3,4-thiadiazole derivatives are also noteworthy. A study by Badiger et al. (2013) synthesized thiazole and 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activities against various bacteria and fungi (Badiger et al., 2013).
Corrosion Inhibition
1,3,4-Thiadiazole derivatives have been studied for their corrosion inhibition properties. Attou et al. (2020) investigated the performance of a 1,3,4-thiadiazole derivative as a corrosion inhibitor for mild steel, demonstrating its effectiveness in acidic environments (Attou et al., 2020).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazinyl ketones, have been known to exhibit various biological and pharmacological properties .
Mode of Action
The fluorine and bromine atoms on the benzene ring are active groups, which can be used as active sites . Halogen substituents can activate electron-deficient arenes and enhance the electrophilic ability of SN2 electrophiles to make them more reactive .
Biochemical Pathways
Related compounds such as pyrazine derivatives have been known to exhibit anti-inflammatory, antiviral, antitumor, antioxidant, antimycobacterial, and cytostatic activities .
Pharmacokinetics
The compound’s predicted density is 1568±006 g/cm3, and its predicted boiling point is 3906±370 °C .
Action Environment
It is generally recommended that such compounds be stored at 2-8°c .
Propriétés
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-5-chloro-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClFN2S/c9-4-1-2-6(11)5(3-4)7-12-13-8(10)14-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRYBAOTGQCDRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NN=C(S2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,3,3-Trifluoropropyl)amino]acetonitrile](/img/structure/B1373982.png)

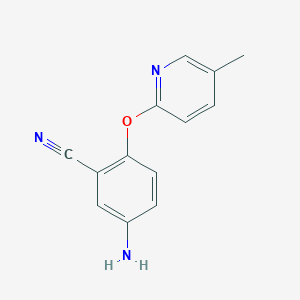
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile](/img/structure/B1373988.png)

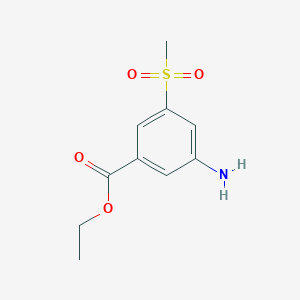
![1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one](/img/structure/B1373994.png)
![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B1373995.png)

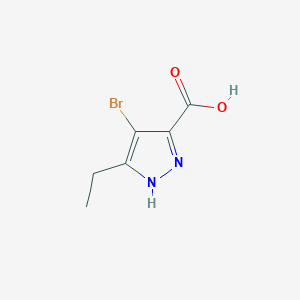
![1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine](/img/structure/B1374000.png)


